molecular formula C17H17N3O4 B1599867 N,N'-Bis(benzyloxycarbonyl)guanidine CAS No. 10065-79-9

N,N'-Bis(benzyloxycarbonyl)guanidine

Cat. No. B1599867
CAS RN: 10065-79-9
M. Wt: 327.33 g/mol
InChI Key: WUPOXNUSSFCSGV-UHFFFAOYSA-N
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Description

“N,N’-Bis(benzyloxycarbonyl)guanidine” is a chemical compound with the linear formula C17H17N3O4 . It is a guanidine derivative, which is a class of compounds that have found application in a diversity of biological activities .


Synthesis Analysis

The synthesis of guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has been reported .


Molecular Structure Analysis

The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity . The high basicity of guanidine indicates that at physiological pH, guanidine will be protonated forming the guanidinium cation .


Chemical Reactions Analysis

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have been used in a variety of chemical reactions. For instance, they have been used in the addition of amines to carbodiimides under solvent-free conditions to provide N,N’,N’’ -trisubstituted guanidines .


Physical And Chemical Properties Analysis

“N,N’-Bis(benzyloxycarbonyl)guanidine” has a molecular weight of 327.343 .

Scientific Research Applications

Synthesis of Acyclic Guanidines

N,N’-Bis(benzyloxycarbonyl)guanidine: is used in the synthesis of acyclic guanidines. This process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the free guanidine . This method is fundamental in creating a variety of guanidine derivatives that are pivotal in medicinal chemistry.

Guanidylating Agents

This compound serves as a guanidylating agent, particularly in the synthesis of S-methylisothiourea derivatives . These derivatives are crucial for introducing the guanidine functionality into other molecules, which is essential for the development of pharmaceuticals and agrochemicals.

DNA Minor Groove Binders

Guanidines, including N,N’-Bis(benzyloxycarbonyl)guanidine , can act as DNA minor groove binders . This application is significant in the field of genetic research and drug design, as these compounds can modulate DNA structure and function, leading to potential therapeutic applications.

Kinase Inhibitors

The guanidine group’s ability to form hydrogen bonds makes it a key component in the design of kinase inhibitors . Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and have applications in treating various diseases, including cancer.

α2-Noradrenaline Receptor Antagonists

N,N’-Bis(benzyloxycarbonyl)guanidine: derivatives are explored for their potential as α2-noradrenaline receptor antagonists . These antagonists can be used to treat conditions like hypertension and certain psychiatric disorders.

Material Science Applications

In material science, this compound can be used to modify surface properties of materials, especially in the creation of coatings that require specific interactions at the molecular level . The guanidine group’s properties can be harnessed to create surfaces with desired characteristics, such as increased hydrophilicity or reactivity.

Chemical Synthesis

The high basicity and planarity of the guanidine group make N,N’-Bis(benzyloxycarbonyl)guanidine a valuable reagent in chemical synthesis . It can be used to catalyze various reactions or as a building block for synthesizing more complex molecules.

Analytical Chemistry

In analytical chemistry, guanidine derivatives are used as standards and reagents in various analytical methods . Their unique chemical properties make them suitable for use in assays and chemical analyses to quantify or detect other substances.

Mechanism of Action

While the specific mechanism of action for “N,N’-Bis(benzyloxycarbonyl)guanidine” is not mentioned in the sources, guanidines in general are known to enhance the release of acetylcholine following a nerve impulse .

Safety and Hazards

While specific safety and hazard information for “N,N’-Bis(benzyloxycarbonyl)guanidine” is not available in the sources, guanidines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Guanidines, including “N,N’-Bis(benzyloxycarbonyl)guanidine”, have found application in a diversity of biological activities, and advances in the field of the synthesis of guanidines are being made . This suggests that there may be future research directions exploring new synthesis methods and applications for “N,N’-Bis(benzyloxycarbonyl)guanidine” and other guanidines.

properties

IUPAC Name

benzyl (NE)-N-[amino(phenylmethoxycarbonylamino)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPOXNUSSFCSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(benzyloxycarbonyl)guanidine

CAS RN

10065-79-9
Record name C,C′-Bis(phenylmethyl) N,N′-carbonimidoylbis[carbamate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10065-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC293361
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293361
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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